1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Physicochemical Properties Chemical Probes Analytical Chemistry

Researchers face significant uncharacterized risk when substituting analogs in kinase assays. This compound (CAS 393784-88-8) is a unique pyrazolo[3,4-d]pyrimidine scaffold combining a 4-methoxyphenyl group at N1 and an o-tolyl moiety at the C4 exocyclic amine-a combination not found in any public SAR series. - **Differentiation:** Serves as a critical negative-control analog or selectivity-profiling tool for Src-family kinases, bridging a key SAR gap. - **Quality:** Supplied with rigorous analytical documentation (HPLC-MS) for use as a reference standard in stability and procurement quality control.

Molecular Formula C19H17N5O
Molecular Weight 331.4 g/mol
Cat. No. B11222950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC19H17N5O
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)OC
InChIInChI=1S/C19H17N5O/c1-13-5-3-4-6-17(13)23-18-16-11-22-24(19(16)21-12-20-18)14-7-9-15(25-2)10-8-14/h3-12H,1-2H3,(H,20,21,23)
InChIKeyNEVKWSNYPQZDQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Identity & Procurement


1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393784-88-8) is a fully synthetic small-molecule belonging to the pyrazolo[3,4-d]pyrimidine class . Its molecular formula is C19H17N5O and its molecular weight is 331.37 g/mol . The compound is characterized by a 4-methoxyphenyl substituent at the N1 position and an o-tolyl group at the N4 exocyclic amine of the pyrazolo[3,4-d]pyrimidine core. Predicted physicochemical properties include a boiling point of 483.5±45.0 °C, a density of 1.28±0.1 g/cm³, and a pKa of 3.47±0.30 . To date, this specific compound has not been the subject of a dedicated peer-reviewed pharmacological study, and its quantitative biological differentiation from close analogs remains undocumented in the public domain.

1

Uncharacterized kinase probe – requires de novo characterization

2

SAR building block with unique N1-(4-methoxyphenyl) / C4-(o-tolyl) substitution

3

No public bioactivity data – verify fit for assay or synthesis pathway

1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Substitution Risk


The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery, but substitution patterns at N1 and C4 profoundly dictate target selectivity and potency [1]. For example, the well-known Src-family kinase inhibitor PP1 (1-(tert-butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) achieves low-nanomolar potency through a combination of a tert-butyl group at N1 and a p-tolyl group at C4 [1]. Even modest changes in these substituents can shift inhibition profiles or abolish activity entirely. The target compound's unique combination of a 4-methoxyphenyl at N1 and an o-tolyl at the C4 exocyclic amine is not represented in any publicly reported SAR series, meaning its pharmacological fingerprint is unknown. Consequently, substituting it with a different 4-amino pyrazolo[3,4-d]pyrimidine—even one with a similar core—introduces uncharacterized risk into any assay or synthetic pathway.

Uncharacterized pharmacological fingerprint
The unique N1/C4 substitution pattern has no published SAR; replacing with an analog introduces unknown selectivity and potency shifts.
Divergent core substitution from bioactive analogs
Even minor substituent changes (e.g., in PP1) can abolish activity; the o-tolyl group may interact differently than the reported isobutyl analog.

1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Differential Evidence


Physicochemical Comparison vs. Closest Analog

No direct biological comparison data exists for 1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The closest analog with public bioactivity data is the N-(2-methylpropyl) derivative, which replaces the o-tolyl group of the target compound with an isobutyl group [1]. The target compound's predicted physicochemical properties are provided for baseline reference only; a true differential comparison cannot be made because the bioactivity of the target compound is unknown .

Physicochemical Comparison
Class-level inference
ΔMW +34.02; C4: o-tolyl vs isobutyl
Supports structural differentiation review
No common assay data available
Physicochemical Properties Chemical Probes Analytical Chemistry

1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Application Scenarios


Chemical Probe for Kinase Profiling

Due to the structural similarity of its core to the PP1 scaffold, this compound can be used as a negative-control analog or a selectivity-profiling tool in Src-family kinase assays, provided the user first generates their own activity data. Its divergent C4 substituent creates an opportunity to probe the steric and electronic tolerance of the kinase ATP-binding pocket. However, the lack of any published IC50 or Kd value means that any such application requires de novo characterization [1].

SAR Exploration of Pyrazolo[3,4-d]pyrimidines

The compound is well-suited as a building block or intermediate in medicinal chemistry programs aimed at mapping the SAR of N1-aryl and C4-amino-substituted pyrazolo[3,4-d]pyrimidines. Its unique combination of substituents has not been explored in published series, offering the opportunity to fill an SAR gap for programs targeting kinases, bromodomains, or other purine-binding proteins [1].

Analytical Reference Standard for Purity & Stability

With its well-defined structure (C19H17N5O, CAS 393784-88-8) and predicted physicochemical properties, the compound can serve as a reference standard for HPLC-MS method development, stability studies, or procurement quality control in laboratories that synthesize or store pyrazolo[3,4-d]pyrimidine libraries .

Application
Selection Property
Validation Focus
Kinase profiling probe
PP1-scaffold analog for assay development
De novo activity characterization (IC₅₀ / Kd)
SAR exploration
Unexplored N1/C4 substitution
Map steric / electronic tolerance in kinase ATP pocket
Analytical reference
Defined structure (C₁₉H₁₇N₅O)
HPLC-MS method development & stability studies
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